molecular formula C15H14O3 B6239211 4-(3-ethylphenoxy)benzoic acid CAS No. 1041513-65-8

4-(3-ethylphenoxy)benzoic acid

Cat. No.: B6239211
CAS No.: 1041513-65-8
M. Wt: 242.3
InChI Key:
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Description

4-(3-ethylphenoxy)benzoic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-ethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylphenoxy)benzoic acid typically involves the reaction of 3-ethylphenol with 4-chlorobenzoic acid in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-ethylphenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(3-ethylphenoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-ethylphenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-ethylphenoxy)benzoic acid is unique due to the presence of both the ethyl and phenoxy groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s interaction with molecular targets and its overall properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(3-ethylphenoxy)benzoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "3-ethylphenol", "4-chlorobenzoic acid", "sodium hydroxide", "potassium carbonate", "dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 3-ethylphenol is reacted with sodium hydroxide in water to form 3-ethylphenoxide.", "Step 2: 4-chlorobenzoic acid is reacted with potassium carbonate in dimethylformamide to form 4-carboxybenzophenone.", "Step 3: 3-ethylphenoxide is added to the reaction mixture from step 2 and the resulting mixture is heated to form 4-(3-ethylphenoxy)benzophenone.", "Step 4: The product from step 3 is hydrolyzed with sodium hydroxide in water to form 4-(3-ethylphenoxy)benzoic acid.", "Step 5: The product from step 4 is extracted with ethyl acetate and purified by recrystallization to obtain the final product, 4-(3-ethylphenoxy)benzoic acid." ] }

CAS No.

1041513-65-8

Molecular Formula

C15H14O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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